molecular formula C15H13F2NOS B5873913 N-(3,4-difluorophenyl)-2-(ethylthio)benzamide

N-(3,4-difluorophenyl)-2-(ethylthio)benzamide

Cat. No.: B5873913
M. Wt: 293.3 g/mol
InChI Key: WNUKSCCPCIDQPT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(ethylthio)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets in the cells, leading to the modulation of various signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. The modulation of these pathways by this compound leads to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. In addition, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its anti-inflammatory properties. Moreover, this compound has been found to enhance the cognitive function and memory in animal models, suggesting its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for in vitro and in vivo studies. In addition, this compound has been found to have low toxicity and side effects, making it a potential therapeutic agent for clinical use. However, the limitations of this compound include its limited solubility in water and the need for further optimization of the synthesis method to improve the yield and purity of the compound.

Future Directions

For N-(3,4-difluorophenyl)-2-(ethylthio)benzamide research include the optimization of the synthesis method to improve the yield and purity of the compound, the identification of specific molecular targets of this compound, and the development of novel derivatives with improved pharmacological properties. Moreover, further studies are needed to investigate the potential clinical applications of this compound and its efficacy and safety in human trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. The mechanism of action of this compound involves its interaction with specific molecular targets in the cells, leading to the modulation of various signaling pathways. Although this compound has several advantages for lab experiments, further studies are needed to investigate its potential clinical applications and safety in human trials.

Synthesis Methods

N-(3,4-difluorophenyl)-2-(ethylthio)benzamide can be synthesized through a multistep process involving the reaction of 3,4-difluoroaniline with ethyl thioglycolate, followed by the conversion of the resulting intermediate to this compound. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound can be optimized through modifications in the reaction conditions.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumorigenesis. In addition, this compound has been reported to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Moreover, this compound has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUKSCCPCIDQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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